2-(2-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research has explored the synthesis of compounds similar to the chemical structure , highlighting the diverse synthetic routes employed to produce compounds with potential therapeutic activities. For instance, Efletirizine hydrochloride, a histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate by condensation with specific piperazine derivatives, showcasing a method that might be applicable or related to the synthesis of the specified compound (Mai Lifang, 2011).
Molecular Docking and Enzyme Inhibitory Activities
Another study conducted conventional versus microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, evaluating their enzyme inhibitory activities against enzymes like bovine carbonic anhydrase and acetylcholinesterase. This research demonstrates the potential biomedical applications of such compounds in developing new therapeutics (N. Virk et al., 2018).
Antimicrobial Studies
The synthesis and antimicrobial activities of new pyridine derivatives, including compounds synthesized from piperazine and 4-methoxyphenylpiperazine, have been investigated. These compounds exhibited considerable antibacterial activity, suggesting the potential use of similar compounds in antimicrobial applications (N. B. Patel & S. N. Agravat, 2009).
Alzheimer's Disease Therapeutics
Research on synthetic multifunctional amides as therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights suggests the applicability of such compounds in neurodegenerative disease treatment. The study highlights the moderate enzyme inhibitory potentials and mild cytotoxicity of the synthesized amides (Mubashir Hassan et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity with the formation of the pharmacologically active metabolites .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-29-18-7-9-19(10-8-18)32(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-31-21-6-4-3-5-20(21)30-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCUKGDDFXITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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